molecular formula C22H16BrClN2O2 B11111418 4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11111418
M. Wt: 455.7 g/mol
InChI Key: JHONGHYQFHZQGW-UHFFFAOYSA-N
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Description

4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL is a complex organic compound that features a bromine, chlorine, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL typically involves multi-step organic reactionsThe final step often involves the formation of the imine linkage through a condensation reaction between an aldehyde and an amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imine group would yield amines .

Scientific Research Applications

4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-CHLORO-6-({[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H16BrClN2O2

Molecular Weight

455.7 g/mol

IUPAC Name

4-bromo-2-chloro-6-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H16BrClN2O2/c1-12-7-19-20(8-13(12)2)28-22(26-19)14-3-5-17(6-4-14)25-11-15-9-16(23)10-18(24)21(15)27/h3-11,27H,1-2H3

InChI Key

JHONGHYQFHZQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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